(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane
Overview
Description
Scientific Research Applications
Synthesis and Stereochemistry
- The compound has been synthesized and studied for its stereochemistry. Muto et al. (2004) describe the synthesis and stereochemistry of related himachalene-type sesquiterpenes, emphasizing the importance of stereochemistry in such compounds (Muto, Bando, & Mori, 2004).
Chemical Rearrangements
- Takaishi et al. (1975) investigated the synthesis and acid-catalyzed rearrangement of tricyclo[4.3.1.1]undecane, highlighting the chemical transformations and rearrangements that these types of compounds can undergo (Takaishi, Inamoto, & Aigami, 1975).
Sesquiterpene Synthesis
- Yates and Stevens (1981) conducted research on the synthesis of cedranoid sesquiterpenes via photo-rearrangement, contributing to the broader understanding of sesquiterpene chemistry (Yates & Stevens, 1981).
Application in Pheromone Synthesis
- The compound's structure and synthesis are relevant in the context of pheromone candidates for certain insects, as explored in studies by Zhang et al. (1999) and others, who synthesized related compounds for use in understanding insect communication (Zhang, Fletcher, Dettner, Francke, & Kitching, 1999).
Metabolic and Phytotoxic Activities
- Research by Ascari et al. (2013) focused on the metabolism and phytotoxic activity of related isocaryolane derivatives, highlighting the biological activities of these compounds (Ascari, Boaventura, Takahashi, Durán-Patrón, Hernández-Galán, Macías-Sánchez, & Collado, 2013).
Future Directions
properties
IUPAC Name |
(1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPEFGBWGEFBB-GUIRCDHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CCC(=C)C(C3)C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13CCC(=C)[C@@H](C3)C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583820 | |
Record name | (1beta,7beta)-Cedr-8(15)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,5S,7R)-2,6,6-Trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane | |
CAS RN |
79120-98-2 | |
Record name | (1beta,7beta)-Cedr-8(15)-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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